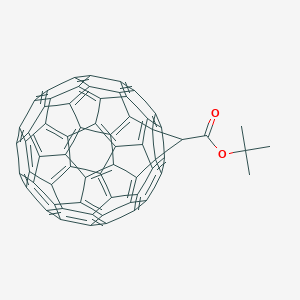
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester, also known as PCBM, is a derivative of fullerene C60. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester is based on its ability to accept electrons from donor molecules. In organic photovoltaic devices, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester acts as an electron acceptor material, which helps to improve the efficiency of the device. (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester also acts as a sensitizer in dye-sensitized solar cells, where it absorbs light and transfers electrons to the electrode, thereby generating a photocurrent.
Efectos Bioquímicos Y Fisiológicos
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has been found to have some biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester in lab experiments is its high electron affinity, which makes it an efficient electron acceptor material. Additionally, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has a high solubility in common organic solvents, which makes it easy to handle and process. However, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has some limitations, such as its relatively high cost and its tendency to aggregate in solution, which can affect its performance in certain applications.
Direcciones Futuras
There are several future directions for the research and development of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester. One potential direction is the development of new synthesis methods that can produce (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester with improved purity and yield. Another direction is the investigation of the use of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester in other applications, such as in the field of biomedicine. Additionally, the development of new (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester-based materials with improved properties and performance is an area of active research.
Métodos De Síntesis
The synthesis of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester involves the reaction of C60 with tert-butyl malonic acid in the presence of a catalyst. The reaction produces a mixture of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester and its isomer, (1,2-Methanofullerene C60)-61-carboxylic acid methyl ester ((1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester-Me).
Aplicaciones Científicas De Investigación
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has found a wide range of applications in scientific research. It is commonly used as an electron acceptor material in organic photovoltaic devices. It has also been used as a sensitizer in dye-sensitized solar cells. Additionally, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has been used as a material for the preparation of polymer nanocomposites, which have potential applications in the field of nanoelectronics.
Propiedades
Número CAS |
150493-29-1 |
|---|---|
Nombre del producto |
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester |
Fórmula molecular |
C66H10O2 |
Peso molecular |
834.8 g/mol |
InChI |
InChI=1S/C66H10O2/c1-64(2,3)68-63(67)62-65-58-50-42-32-22-14-6-4-5-8-12-10(6)18-26-20(12)30-24-16(8)17-9(5)13-11-7(4)15(14)23-29-19(11)27-21(13)31-25(17)35-34(24)44-38(30)48-40(26)46(36(42)28(18)22)54(58)56(48)60-52(44)53-45(35)39(31)49-41(27)47-37(29)43(33(23)32)51(50)59(65)55(47)57(49)61(53)66(60,62)65/h62H,1-3H3 |
Clave InChI |
YGTNZHVTMAQCFA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
SMILES canónico |
CC(C)(C)OC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



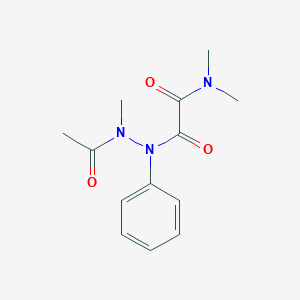
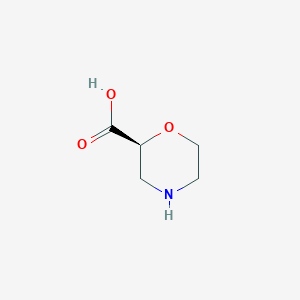
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)
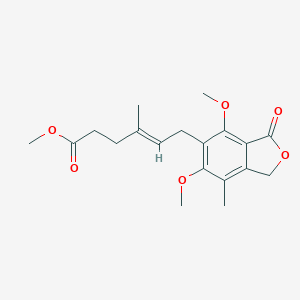
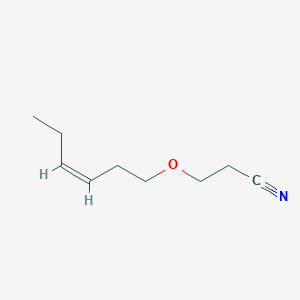


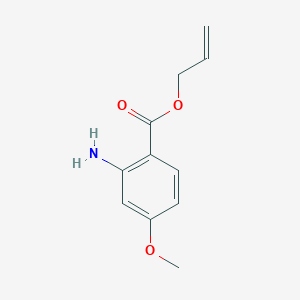


![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)


